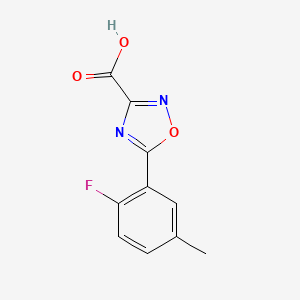
5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Vue d'ensemble
Description
5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, otherwise known as FMOD, is a compound that has been studied for its potential applications in various scientific fields. FMOD is a member of the oxadiazole family, and is a heterocyclic compound containing both nitrogen and oxygen atoms. FMOD is a versatile compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Fluorescence and OLEDs
2,5-Diphenyl-1,3,4-oxadiazoles, similar in structure to 5-(2-Fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been extensively utilized as acceptor portions in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). These compounds, especially when substituted with alkyl groups, show potential in organic light-emitting diodes (OLEDs), demonstrating significant external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities. This suggests their applicability in developing high-performance OLED devices (Cooper et al., 2022).
Insecticidal Activities
Oxadiazoles with substitutions similar to this compound have shown promising insecticidal activities. Compounds derived from analogous structures have been synthesized and tested against pests like armyworms, demonstrating potential applications in agricultural pest control (Shi et al., 2000).
Antimicrobial Properties
Derivatives of 1,3,4-oxadiazoles, akin to this compound, have been evaluated for their antimicrobial properties. These compounds, characterized by their structural features, have shown activity against a range of bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents (Mohan et al., 2004).
Antitubercular and Antimicrobial Activities
Isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and assessed for their antitubercular and antimicrobial efficacy. These compounds have shown significant activity against bacterial strains and Mycobacterium tuberculosis, suggesting their potential in treating infectious diseases (Shingare et al., 2018).
Optical Nonlinearity
1,3,4-Oxadiazole derivatives containing fluorophenyl groups have been investigated for their optical nonlinearity, demonstrating potential applications in optoelectronics. These compounds have shown promising results in optical limiting, a critical property for protecting optical sensors and human eyes from intense light sources (Chandrakantha et al., 2011).
Propriétés
IUPAC Name |
5-(2-fluoro-5-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c1-5-2-3-7(11)6(4-5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEGHWHKMGDWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



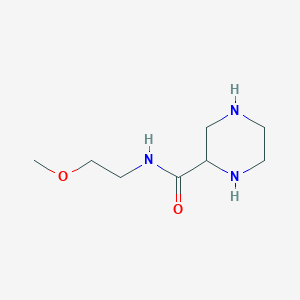
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-ol](/img/structure/B1373985.png)

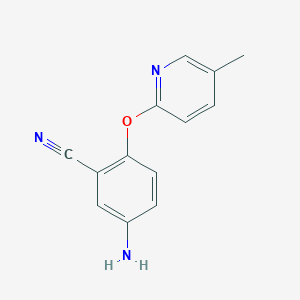
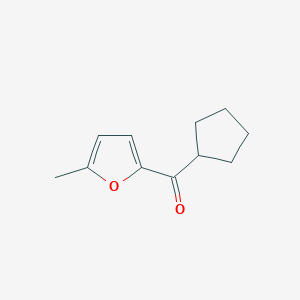

![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)

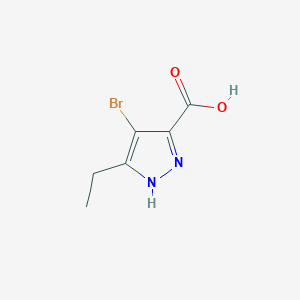
![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)

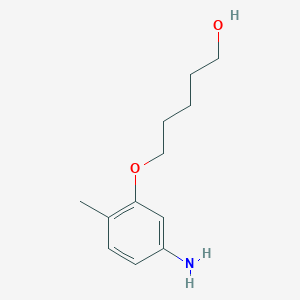
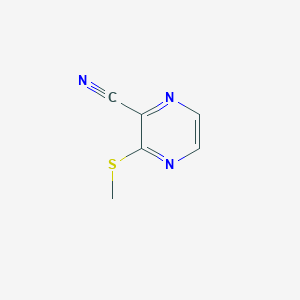
![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)